4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O and a molecular weight of 206.18 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzamide ring, which is further connected to a 1,2,4-triazole ring. The compound is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Scientific Research Applications
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising results of 1,2,4-triazole derivatives in anticancer research, further studies on 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide and similar compounds could be beneficial.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
It is known that the compound’s structure can be modified to control its adsorption behavior, significantly improving its inhibitory efficiency .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to cytotoxic activities against tumor cell lines .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines .
Action Environment
The action, efficacy, and stability of “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4H-1,2,4-triazol-4-yl)benzamide
- 4-bromo-N-(4H-1,2,4-triazol-4-yl)benzamide
- 4-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide
Uniqueness
4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLTTXQVAMGCIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NN=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330939 | |
Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666112 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331434-05-0 | |
Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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